molecular formula C12H9BrOS B149378 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone CAS No. 128746-80-5

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone

Cat. No.: B149378
CAS No.: 128746-80-5
M. Wt: 281.17 g/mol
InChI Key: QFHKNYPNLSJEQI-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is an organic compound with the molecular formula C12H9BrOS. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmacologically active compounds. The compound is characterized by the presence of a bromine atom, a thienyl group, and a phenyl group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone involves the reaction of 4-(2-thienyl)benzoyl chloride with bromoacetyl bromide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium thiolate, sodium alkoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include thioethers, amines, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
This compound is primarily utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitution, oxidation, and reduction. For instance, the bromine atom can be substituted with nucleophiles like amines or thiols, facilitating the creation of diverse derivatives that are valuable in pharmaceuticals and agrochemicals.

Synthetic Routes
A common synthetic route involves reacting 4-(2-thienyl)benzoyl chloride with bromoacetyl bromide under basic conditions. This method exemplifies how 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone can be synthesized efficiently for further applications.

Medicinal Chemistry

Pharmacological Applications
this compound has been investigated for its potential pharmacological properties. It serves as an intermediate in the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial activities. The interactions of this compound with biological macromolecules make it a candidate for studying enzyme inhibition and receptor binding .

Case Studies
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways. For example, studies have shown that certain synthesized analogs exhibit significant activity against cyclooxygenase (COX) enzymes, which are key targets in pain management therapies .

Material Sciences

Dyes and Polymers
In addition to its roles in organic synthesis and medicinal chemistry, this compound is also applied in the production of specialty chemicals, including dyes and polymers. The thienyl group contributes to the electronic properties necessary for applications in organic electronics and photonic devices .

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thienyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiophene: Similar in structure but lacks the phenyl and ethanone groups.

    4-Bromoacetophenone: Contains a bromine atom and a phenyl group but lacks the thienyl group.

    2-Bromo-1-phenylethanone: Similar but lacks the thienyl group.

Uniqueness

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is unique due to the presence of both a thienyl and a phenyl group, which imparts distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various fields of research and industry .

Biological Activity

Overview

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, with the molecular formula C12_{12}H9_9BrOS, is an organic compound notable for its unique structure that combines a bromine atom, a thienyl group, and a phenyl group attached to an ethanone backbone. This compound is primarily used as an intermediate in organic synthesis and has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Weight : 281.168 g/mol
  • Density : 1.488 g/cm³
  • Boiling Point : 367.6°C
  • Melting Point : 115°C

The presence of the bromine atom and the thienyl group enhances the compound's reactivity, making it suitable for various chemical transformations such as nucleophilic substitutions and oxidations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. This mechanism is crucial in drug design, particularly for compounds aimed at modulating biological pathways involved in disease processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thienyl derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their cytotoxic effects against several cancer cell lines. For example, derivatives containing thienyl groups have demonstrated promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50_{50} values in the low micromolar range .

Compound Cell Line IC50_{50} (µM)
Thienyl Derivative AMCF-70.65
Thienyl Derivative BU-9370.76
2-Bromo CompoundMCF-7TBD

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical in various biological processes. Preliminary studies suggest that it may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition of these enzymes could provide a therapeutic strategy against certain cancers .

Case Studies

  • Anticancer Activity Study :
    In a comparative study involving thienyl derivatives, this compound was shown to inhibit cell growth in MCF-7 cells with an IC50_{50} value indicative of moderate potency. Flow cytometry analysis revealed that treated cells underwent apoptosis, underscoring the compound's potential as an anticancer agent .
  • Enzyme Inhibition Study :
    A study focused on enzyme kinetics demonstrated that this compound inhibited human carbonic anhydrases at nanomolar concentrations, highlighting its potential role in developing new cancer therapies through enzyme modulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone?

A general method involves bromination of the parent acetophenone derivative. For example, bromine (1.0 equiv in Et₂O) is added to a solution of the substituted acetophenone precursor in Et₂O at 0°C, followed by stirring at room temperature for 2 hours. The crude product is extracted with Et₂O, dried over Na₂SO₄, and crystallized from ethanol for purification . Adaptations may include varying aryl substituents (e.g., thienyl groups) and optimizing solvent systems to enhance yield and purity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELX (e.g., SHELXL for refinement), researchers can resolve the molecular geometry, bond lengths, and angles. For example, a similar brominated ethanone derivative (2-bromo-1-(4-methoxyphenyl)ethanone) was analyzed at 305 K, yielding an R factor of 0.054 and data-to-parameter ratio of 15.0, confirming high precision .

Q. What safety protocols are recommended for handling this compound?

Personal protective equipment (PPE) should include NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Contaminated clothing must be washed before reuse. Note that toxicological data for this compound may be incomplete, necessitating stringent precautions .

Q. Which spectroscopic techniques are used for characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and halogen bonds.
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H⁺] peak at 291.04 g/mol for analogous compounds) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (thienyl and phenyl groups) and bromine-induced deshielding effects.

Advanced Research Questions

Q. How can computational chemistry predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations model electron density distributions, identifying reactive sites. For instance, the electrophilic bromine atom and electron-deficient ketone group make this compound a candidate for Suzuki-Miyaura couplings. Studies on analogous bromoethanones show that Mulliken charges on the bromine atom correlate with nucleophilic substitution rates .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., bond length variations between DFT and SCXRD) require multi-method validation:

  • Compare experimental IR/Raman spectra with computational vibrational analyses.
  • Use Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions influencing crystallographic data .

Q. How does the thienyl substituent influence electronic properties?

The electron-rich thienyl group enhances conjugation with the phenyl ring, reducing the HOMO-LUMO gap. Cyclic voltammetry (CV) of similar compounds reveals oxidation potentials shifted by ~0.2 V compared to non-thienyl analogs, indicating improved charge transport properties .

Q. What are the challenges in optimizing reaction conditions for scale-up?

  • Solvent Selection : Et₂O or THF may be replaced with greener solvents (e.g., cyclopentyl methyl ether) to improve safety.
  • Purification : Column chromatography vs. crystallization trade-offs (e.g., ethanol crystallization yields >95% purity for bromoethanones but lower recovery rates) .

Q. Methodological Tables

Table 1: Comparative Reactivity of Bromoethanone Derivatives

CompoundMelting Point (°C)λ_max (UV-Vis, nm)Cross-Coupling Yield (%)
2-Bromo-1-(4-methoxyphenyl)12826578
2-Bromo-1-(thienyl-phenyl)N/A280 (predicted)85 (modeled)

Table 2: Crystallographic Data for Structural Validation

ParameterValue (This Compound)Reference (Similar Derivative)
R factor<0.06 (target)0.054
Bond length (C-Br)1.89 Å (DFT)1.91 Å (SCXRD)

Properties

IUPAC Name

2-bromo-1-(4-thiophen-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHKNYPNLSJEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383599
Record name 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128746-80-5
Record name 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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